molecular formula C13H15NO2 B153616 2-(5-propyl-1H-indol-3-yl)acetic acid CAS No. 136281-78-2

2-(5-propyl-1H-indol-3-yl)acetic acid

Cat. No.: B153616
CAS No.: 136281-78-2
M. Wt: 217.26 g/mol
InChI Key: QOIMIIUSWMALMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Propyl-1H-indol-3-yl)acetic acid is a high-value indole derivative designed for research and development in medicinal chemistry and neuroscience. This compound serves as a critical synthetic intermediate for constructing more complex molecules, particularly those targeting serotonergic pathways. Indole-based scaffolds are extensively studied for their affinity to neurological targets; recent research highlights novel indole derivatives as potent ligands for the serotonin 1A (5-HT1A) receptor and inhibitors of the serotonin transporter (SERT), making them promising candidates for investigating new treatments for central nervous system disorders . The compound features a propyl substituent at the 5-position of the indole ring, a modification known to influence the molecule's lipophilicity and its interaction with biological membranes and protein binding sites. Similar indolyl carboxylic acids are frequently employed as key precursors in pharmaceutical synthesis . As a standard handling precaution, this product should be stored in a cool (2-8°C), dark place and kept in a sealed, dry environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136281-78-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(5-propyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C13H15NO2/c1-2-3-9-4-5-12-11(6-9)10(8-14-12)7-13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16)

InChI Key

QOIMIIUSWMALMN-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1)NC=C2CC(=O)O

Canonical SMILES

CCCC1=CC2=C(C=C1)NC=C2CC(=O)O

Synonyms

1H-Indole-3-aceticacid,5-propyl-(9CI)

Origin of Product

United States

Research on Synthetic Methodologies for 2 5 Propyl 1h Indol 3 Yl Acetic Acid and Its Precursors

Synthetic Routes to the Indole (B1671886) Core with 5-Propyl Substitution

The primary challenge in synthesizing the target compound is the regioselective formation of the 5-propyl-substituted indole nucleus. Methodologies range from classical cyclization reactions using appropriately substituted precursors to modern cross-coupling and C-H functionalization techniques.

Investigations into Novel Indole Ring Synthesis Strategies

The construction of the indole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways. The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgmdpi.com For the synthesis of a 5-propylindole core, this would necessitate the use of (4-propylphenyl)hydrazine as a starting material. Various Brønsted and Lewis acids can be employed as catalysts, including HCl, H₂SO₄, polyphosphoric acid (PPA), and zinc chloride (ZnCl₂). wikipedia.orgmdpi.com

Alternative strategies to the Fischer synthesis have also been explored to overcome some of its limitations, such as the harsh acidic conditions and potential for side reactions. The Gassman indole synthesis provides a one-pot method to produce 3-thioalkoxyindoles from anilines, which can then be desulfurized. luc.edu Another approach is the Hemetsberger reaction, which involves the thermal decomposition of an α-azido-cinnamic ester to form an indole-2-carboxylate. scielo.brscispace.com Modern palladium-catalyzed methods, such as the Buchwald modification of the Fischer synthesis, allow for the cross-coupling of aryl bromides and hydrazones to form the necessary intermediate in situ. wikipedia.org These novel strategies offer milder reaction conditions and broader substrate scope, providing versatile tools for constructing substituted indole cores.

Table 1: Comparison of Selected Indole Synthesis Strategies
Synthesis MethodTypical PrecursorsCatalyst/ConditionsKey AdvantagesReference
Fischer Indole SynthesisSubstituted Phenylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acid (e.g., PPA, ZnCl₂)Versatile, well-established, good for many substitution patterns. wikipedia.orgmdpi.comorganic-chemistry.org
Gassman Indole SynthesisAniline (B41778), ThioetherHypohalite, Base, then Raney NickelOne-pot procedure, good generality. luc.edu
Hemetsberger SynthesisBenzaldehyde, α-azido esterThermal cyclizationHighly regiospecific for certain substrates. scielo.brscispace.com
Palladium-Catalyzed CyclizationsAryl Halides, Hydrazones/AnilinesPd catalyst (e.g., Pd(OAc)₂)Milder conditions, expanded scope. wikipedia.orgias.ac.in

Optimization of Propyl Group Introduction at the C-5 Position

Achieving the 5-propyl substitution can be accomplished through two primary approaches: utilizing a pre-functionalized starting material or by functionalizing the indole core at a later stage.

The most direct route involves starting the indole synthesis with a precursor already containing the propyl group at the correct position. For the Fischer indole synthesis, this involves the preparation of (4-propylphenyl)hydrazine from 4-propylaniline (B1194406). This ensures that the resulting indole is exclusively substituted at the C-5 position. luc.edu

More recent synthetic advancements allow for the direct introduction of alkyl groups onto the indole benzene (B151609) ring via C-H functionalization. While functionalization of the electron-rich pyrrole (B145914) ring (at C2 and C3) is more common, methods for regioselective C-H functionalization of the benzenoid core are emerging. nih.gov Strategies have been developed for the direct arylation and selenylation at the C-5 position, often requiring a directing group on the indole nitrogen or at the C-3 position to control the regioselectivity. nih.govacs.org Copper-catalyzed C5-H alkylation reactions with α-diazomalonates have also been reported, providing a pathway to C-5 functionalized indoles. nih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and modular approach. acs.orgmdpi.com This strategy would typically involve the synthesis of a 5-haloindole (e.g., 5-bromoindole) followed by a cross-coupling reaction with a propylboronic acid or its ester. mdpi.comnih.gov This method is highly versatile and tolerant of various functional groups, making it a valuable tool for late-stage functionalization.

Methods for Acetic Acid Side Chain Elaboration at the C-3 Position

Once the 5-propylindole core is obtained, the acetic acid moiety must be introduced at the nucleophilic C-3 position. Several established methodologies exist for this transformation.

Research into Efficient C-C Bond Formation Methodologies

The introduction of the two-carbon side chain at the C-3 position is a critical step. A widely used and efficient method proceeds through a gramine (B1672134) intermediate. nih.gov The 5-propylindole is first subjected to a Mannich reaction with formaldehyde (B43269) and dimethylamine, typically catalyzed by acetic acid, to yield 5-propylgramine (3-((dimethylamino)methyl)-5-propyl-1H-indole). scielo.brnih.govresearchgate.net This intermediate is a versatile precursor; treatment with a cyanide source, such as sodium or potassium cyanide, results in the displacement of the dimethylamino group to form 2-(5-propyl-1H-indol-3-yl)acetonitrile. scielo.brscispace.com

Another common approach is the direct alkylation of the indole ring. To enhance the nucleophilicity of the C-3 position and avoid N-alkylation, the indole is often converted to its magnesium salt (indolyl Grignard reagent) before reacting with an electrophile like ethyl bromoacetate. chemspider.comresearchgate.net This reaction directly forms the ethyl ester of the target compound, ethyl 2-(5-propyl-1H-indol-3-yl)acetate.

Other methods reported for the synthesis of indole-3-acetic acid itself could be adapted, such as the reaction of indole with glycolic acid at high temperature in the presence of a base. wikipedia.org Furthermore, α-substituted indole-3-acetic acids can be synthesized via nucleophilic substitution on a protected indole-3-acetic acid intermediate using a strong base like lithium diisopropylamide (LDA). nih.gov

Table 2: Methodologies for C-3 Acetic Acid Side Chain Introduction
MethodKey ReagentsIntermediateKey FeaturesReference
Gramine SynthesisFormaldehyde, Dimethylamine, NaCN/KCN5-Propylgramine, then Indole-3-acetonitrile (B3204565)Multi-step but reliable and high-yielding. scielo.brnih.govresearchgate.net
Direct AlkylationGrignard Reagent (from Indole), Ethyl BromoacetateIndole-3-acetate EsterMore direct route, avoids use of cyanide. chemspider.comresearchgate.net
Reaction with Glycolic AcidGlycolic Acid, BaseDirect formation of the acidRequires high temperature (250 °C). wikipedia.org

Total Synthesis Approaches for 2-(5-Propyl-1H-indol-3-yl)acetic Acid

A total synthesis of this compound can be designed by combining the methodologies for core formation and side-chain elaboration. Two logical and convergent synthetic plans are outlined below.

Route 1: Stepwise Construction

This approach involves the initial synthesis of the 5-propylindole core, followed by the introduction of the acetic acid side chain.

Formation of 5-Propylindole: (4-Propylphenyl)hydrazine is reacted with a two-carbon aldehyde equivalent (e.g., acetaldehyde) under acidic conditions (Fischer indole synthesis) to produce 5-propyl-1H-indole.

Side Chain Elaboration: The resulting 5-propyl-1H-indole is then subjected to the Mannich reaction (formaldehyde, dimethylamine) to form 5-propylgramine.

Nitrile Formation: The gramine derivative is reacted with potassium cyanide to yield 2-(5-propyl-1H-indol-3-yl)acetonitrile.

Hydrolysis: The final step is the basic hydrolysis of the nitrile group with aqueous KOH, followed by acidic workup, to afford this compound. scielo.brscispace.com

Route 2: Convergent Fischer Indole Synthesis

This strategy aims to construct the indole ring with the acetic acid side chain precursor already in place.

Hydrazone Formation: (4-Propylphenyl)hydrazine is condensed with a four-carbon keto-acid or its ester, such as levulinic acid or ethyl levulinate.

Fischer Cyclization: The resulting hydrazone undergoes acid-catalyzed Fischer indolization. This reaction simultaneously forms the indole ring and installs the acetic acid side chain (or its ethyl ester) at the C-3 position.

Final Hydrolysis: If an ester was used as the starting material, a final hydrolysis step is required to yield the target carboxylic acid.

This convergent approach can be more efficient by reducing the total number of synthetic steps compared to the stepwise route. Both strategies rely on well-established and high-yielding reactions, providing practical pathways to the target molecule.

One-Pot and Multi-Step Synthesis Research

The synthesis of this compound can be approached through both multi-step and one-pot strategies. Multi-step syntheses offer a high degree of control over each chemical transformation, ensuring the purity of intermediates and the final product. A common and versatile multi-step approach for constructing the indole ring is the Fischer indole synthesis . nih.govwikipedia.orgorganic-chemistry.org This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. nih.govwikipedia.org

A plausible multi-step synthesis for this compound using the Fischer methodology would involve the following key steps:

Preparation of 4-propylphenylhydrazine: This key precursor can be synthesized from 4-propylaniline. The aniline is first diazotized using sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reduced, for example with tin(II) chloride, to yield 4-propylphenylhydrazine.

Formation of the Hydrazone: The 4-propylphenylhydrazine is then condensed with a suitable carbonyl compound that will provide the acetic acid side chain at the 3-position. A suitable choice for this is diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate). The reaction forms the corresponding diethyl (4-propylphenyl)hydrazono)pentanedioate intermediate.

Fischer Indole Cyclization: The hydrazone intermediate is then subjected to cyclization under acidic conditions (e.g., using sulfuric acid, polyphosphoric acid, or a Lewis acid) and heat. wikipedia.org This step constructs the indole ring, yielding ethyl 2-(5-propyl-1H-indol-3-yl)acetate.

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous alcohol solution, followed by acidification to precipitate the final product, this compound. nih.gov

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the use of catalytic methods and the principles of green chemistry to improve efficiency and reduce environmental impact.

Catalytic approaches are integral to many modern indole syntheses. In the context of the Fischer indole synthesis, various Brønsted and Lewis acids are used as catalysts. wikipedia.org More advanced catalytic systems, such as those employing palladium, have been used for cross-coupling reactions to form precursors for indole synthesis, representing a modification of the classical Fischer route. wikipedia.org For the synthesis of this compound, a catalytic approach could involve a palladium-catalyzed cross-coupling to synthesize a precursor to 4-propylaniline, or potentially a direct catalytic C-H functionalization of a simpler indole derivative, although this is a more complex transformation.

Green chemistry principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Traditional syntheses may use hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or supercritical fluids.

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses often have a higher atom economy than multi-step routes.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Applying these principles to the outlined multi-step synthesis could involve using a solid acid catalyst for the Fischer cyclization that can be easily recovered and reused, and performing the reactions in a more environmentally benign solvent system.

Preparation of Intermediate Compounds and their Characterization in Research

The successful synthesis of this compound relies on the preparation and purification of key intermediates. The characterization of these intermediates is crucial to confirm their structure and purity before proceeding to the next step.

Key Intermediates and their Preparation:

4-Propylaniline: This is a primary precursor. Its synthesis can be achieved through various methods, including the Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone, followed by a Clemmensen or Wolff-Kishner reduction of the ketone and subsequent nitration and reduction of the nitro group to an amine.

4-Propylphenylhydrazine: As mentioned, this is prepared by the diazotization of 4-propylaniline followed by reduction. The reaction conditions, particularly temperature, must be carefully controlled during the diazotization step to avoid decomposition of the diazonium salt.

Diethyl ((4-propylphenyl)hydrazono)pentanedioate: This is the direct precursor to the indole ring. It is formed by the condensation of 4-propylphenylhydrazine with diethyl 2-oxopentanedioate. The reaction is typically carried out in a protic solvent like ethanol and may be acid-catalyzed.

Ethyl 2-(5-propyl-1H-indol-3-yl)acetate: This is the ester of the final product, formed via the Fischer indole cyclization of the hydrazone. Its purification is important before the final hydrolysis step.

Characterization of Intermediates:

The structure and purity of these intermediates are confirmed using a combination of spectroscopic and analytical techniques.

Intermediate CompoundCharacterization TechniquesExpected Observations
4-Propylaniline ¹H NMR, ¹³C NMR, IR, Mass Spectrometry¹H NMR would show signals for the aromatic protons, the propyl group protons, and the amine protons. IR would show characteristic N-H stretching bands.
4-Propylphenylhydrazine ¹H NMR, ¹³C NMR, IR, Mass SpectrometrySimilar to 4-propylaniline, but with additional signals for the hydrazine (B178648) protons. The chemical shifts of the aromatic protons would be altered.
Diethyl ((4-propylphenyl)hydrazono)pentanedioate ¹H NMR, ¹³C NMR, IR, Mass Spectrometry¹H NMR would show signals for the ethyl ester groups, the propyl group, the aromatic protons, and the hydrazone N-H proton. The ¹³C NMR would show signals for the ester carbonyls and the hydrazone carbon.
Ethyl 2-(5-propyl-1H-indol-3-yl)acetate ¹H NMR, ¹³C NMR, IR, Mass SpectrometryThe ¹H NMR spectrum would be characteristic of a 3,5-disubstituted indole, showing signals for the indole N-H proton, the aromatic protons on the benzene ring, the proton at the 2-position of the indole, the methylene (B1212753) protons of the acetate (B1210297) group, and the protons of the ethyl and propyl groups. The IR spectrum would show N-H and C=O stretching vibrations.

The following table provides an interactive representation of the characterization data for the key intermediate, ethyl 2-(5-propyl-1H-indol-3-yl)acetate, based on expected chemical shifts and spectral features.

Interactive Data Table: Expected Characterization Data for Ethyl 2-(5-propyl-1H-indol-3-yl)acetate
Technique Expected Features
¹H NMR * Indole NH: Singlet, ~8.0-8.5 ppm (broad) * Aromatic Protons (C4, C6, C7): Multiplets, ~6.9-7.5 ppm * Indole C2-H: Singlet or narrow multiplet, ~7.0-7.2 ppm * CH₂ (acetate): Singlet, ~3.6-3.8 ppm * OCH₂CH₃ (ester): Quartet, ~4.1-4.3 ppm * CH₂CH₂CH₃ (propyl at C5): Triplet, ~2.6-2.8 ppm * CH₂CH₂CH₃ (propyl at C5): Sextet, ~1.6-1.8 ppm * CH₂CH₃ (propyl at C5): Triplet, ~0.9-1.0 ppm * OCH₂CH₃ (ester): Triplet, ~1.2-1.4 ppm
¹³C NMR * C=O (ester): ~170-175 ppm * Indole C2, C3a, C7a, C4, C5, C6, C7: Signals in the aromatic region, ~110-140 ppm * Indole C3: ~105-115 ppm * OCH₂CH₃ (ester): ~60-65 ppm * CH₂ (acetate): ~30-35 ppm * Propyl carbons: Signals in the aliphatic region, ~10-40 ppm * OCH₂CH₃ (ester): ~14-15 ppm
IR (cm⁻¹) * N-H stretch (indole): ~3300-3400 (broad) * C=O stretch (ester): ~1720-1740 * C-H stretch (aromatic & aliphatic): ~2850-3100 * C=C stretch (aromatic): ~1450-1600
Mass Spec. * Molecular Ion (M⁺): Calculated m/z for C₁₅H₁₉NO₂

Advanced Spectroscopic and Structural Elucidation Research of 2 5 Propyl 1h Indol 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 2-(5-propyl-1H-indol-3-yl)acetic acid molecule. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, unequivocally confirming the substitution pattern and the connectivity of the atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the acetic acid side chain, and the propyl substituent. The aromatic region would show signals for the protons at positions 2, 4, 6, and 7 of the indole core. The proton at C2 typically appears as a singlet, while the protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) would present as a set of coupled multiplets. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would likely appear as a singlet, and the propyl group protons would show characteristic triplet and sextet patterns corresponding to the -CH₂-, -CH₂-, and -CH₃ groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the eight carbon atoms of the indole ring, the two carbons of the acetic acid moiety (the methylene carbon and the carbonyl carbon), and the three carbons of the propyl group. The chemical shifts of the indole carbons would be influenced by the electron-donating nature of the propyl group at the C5 position.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
NH (Indole)10.5 - 11.5br s
H-27.2 - 7.4s
H-47.3 - 7.5d
H-66.9 - 7.1dd
H-77.5 - 7.7d
-CH₂- (acetic acid)3.6 - 3.8s
-CH₂- (propyl, α)2.5 - 2.7t
-CH₂- (propyl, β)1.6 - 1.8sext
-CH₃ (propyl, γ)0.9 - 1.1t

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (acid)173 - 175
C-2123 - 125
C-3108 - 110
C-3a127 - 129
C-4118 - 120
C-5135 - 137
C-6120 - 122
C-7111 - 113
C-7a136 - 138
-CH₂- (acetic acid)31 - 33
-CH₂- (propyl, α)30 - 32
-CH₂- (propyl, β)24 - 26
-CH₃ (propyl, γ)13 - 15

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the benzene ring of the indole (H-4, H-6, H-7) and within the propyl group (-CH₂-CH₂-CH₃).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for each protonated carbon, such as the methylene groups of the acetic acid and propyl chains, and the protonated carbons of the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is essential for determining the exact molecular formula of this compound. The calculated exact mass for the molecular ion [M+H]⁺ of C₁₃H₁₅NO₂ is 218.1181. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the elemental composition of the molecule.

Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z
[M+H]⁺218.1181
[M+Na]⁺240.0995
[M-H]⁻216.1025

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry experiments provide information about the fragmentation of the molecule. The fragmentation pattern is a fingerprint that can help to confirm the structure. For this compound, a characteristic fragmentation would be the loss of the carboxylic acid group (-COOH), resulting in a major fragment ion. Another key fragmentation pathway would involve the cleavage of the propyl group. The most prominent peak in the mass spectrum of indole-3-acetic acid derivatives is often the indolyl-methyl cation (m/z 130) formed by the cleavage of the bond between the methylene group and the carboxylic acid.

Predicted Key Fragment Ions in Mass Spectrometry

m/z Proposed Fragment
217[M]⁺
172[M - COOH]⁺
144[M - CH₂COOH - C₂H₄]⁺
130[Indolyl-methyl cation]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the indole, the O-H and C=O bonds of the carboxylic acid, and the C-H bonds of the aromatic ring and the aliphatic chains.

Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad
N-H stretch (indole)3300-3500Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium-Strong
C=O stretch (carboxylic acid)1700-1725Strong
C=C stretch (aromatic)1450-1600Medium

Biological Activity Profiling and Mechanistic Research of 2 5 Propyl 1h Indol 3 Yl Acetic Acid Analogs

Research on Anticancer Mechanisms

Indole-3-acetic acid derivatives have demonstrated notable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. Research has focused on understanding their impact on cellular signaling pathways and their direct interactions with molecular targets within cancer cells.

Analogs of 2-(5-propyl-1H-indol-3-yl)acetic acid have been shown to modulate several key cellular pathways implicated in cancer progression, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

One of the extensively studied mechanisms involves the oxidative activation of IAA analogs by horseradish peroxidase (HRP). This reaction generates free radical species that are highly cytotoxic to cancer cells. nih.govnih.govaacrjournals.orgresearchgate.net This pro-drug approach allows for targeted cancer therapy, where HRP can be directed to tumor tissues, leading to localized activation of systemically administered, non-toxic IAA analogs. nih.gov The resulting oxidative stress triggers apoptotic pathways. nih.gov

Studies have demonstrated that the free radicals produced from IAA/HRP treatment activate stress-related signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.gov Activation of these pathways is a critical step in the initiation of apoptosis. Furthermore, this cascade of events leads to the activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. nih.govmdpi.com Caspase-3 activation culminates in the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov This suggests that these indole (B1671886) derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov

In addition to inducing apoptosis, certain indole-3-acetic acid derivatives have been found to cause cell cycle arrest. For instance, specific indole-aryl-amide derivatives have shown noteworthy selectivity against malignant colon cancer cell lines, such as HT29. nih.govnih.gov These compounds were found to cause an accumulation of cells in the G0/G1 phase of the cell cycle in a dose-dependent manner, thereby inhibiting cell proliferation. nih.govresearchgate.net This G1 phase arrest prevents the cancer cells from entering the DNA synthesis (S) phase, effectively halting their division. The anti-proliferative effects of IAA on colon cancer cells have also been linked to the activation of the Toll-like receptor 4 (TLR4)-JNK pathway. nih.gov

The anticancer effects of this compound analogs are also attributed to their interactions with specific molecular targets and proteins.

The cytotoxic species generated from the peroxidase-mediated oxidation of IAA, such as 3-methylene-2-oxindole, are known to be reactive towards cellular nucleophiles. aacrjournals.org This reactivity allows them to form adducts with crucial biomolecules like DNA and proteins, leading to cellular damage and death.

Furthermore, some indole derivatives have been identified as ligands for opioid receptors. nih.govnih.gov In particular, certain indole-aryl amides synthesized from an indolylacetic acid nucleus have shown binding affinity for the κ-opioid receptor (KOR) in the low micromolar range. nih.govnih.gov The activation of KOR has been linked to the inhibition of proliferation in certain cancer cell lines, suggesting that the anticancer activity of these specific analogs may be mediated, at least in part, through their interaction with this receptor. nih.govnih.gov The structural versatility of the indole scaffold allows for the design of compounds that can target a range of proteins, including protein kinases and tubulin, which are critical for cancer cell proliferation and survival. mdpi.comeurekaselect.comnih.gov

Research on Antioxidant Mechanisms

In addition to their anticancer properties, indole-3-acetic acid and its analogs exhibit significant antioxidant activity. This dual functionality is of particular interest, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and diabetic complications.

Analogs of this compound have demonstrated the ability to directly neutralize free radicals. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. researchgate.netd-nb.inforesearchgate.netscience.gov

The free radical scavenging activity of indole-3-acetic acid derivatives is concentration-dependent. nih.gov The structure of the indole ring and the nature of its substituents play a crucial role in determining the antioxidant potency. While specific IC50 values for this compound are not extensively documented, studies on various substituted indole-3-acetic acids provide insight into their potential activity.

Table 1: DPPH and ABTS Radical Scavenging Activity of Selected Antioxidants (Illustrative) This table provides illustrative IC50 values for known antioxidants to contextualize the potential activity of indole derivatives. The specific values for this compound analogs would require experimental determination.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Ascorbic Acid127.7127.7 nih.gov
Trolox3.772.93 researchgate.net
Methanol Extract of V. amygdalina94.92179.8 nih.gov
Ethanol (B145695) Extract of V. amygdalina94.83256.9 nih.gov

Beyond direct radical scavenging, indole-3-acetic acid analogs can modulate enzymatic pathways involved in oxidative stress.

One important mechanism is the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. nih.govmdpi.com Studies have shown that IAA can up-regulate the expression of HO-1 in a dose-dependent manner. nih.govmdpi.comnih.govresearchgate.net The induction of HO-1 provides cellular protection against oxidative damage. This effect has been observed to be independent of the aryl hydrocarbon receptor (AhR). nih.govmdpi.com

Furthermore, certain substituted indole acetic acid derivatives have been identified as inhibitors of aldose reductase. nih.gov This enzyme is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia. nih.gov The increased flux through this pathway contributes to oxidative stress and the development of diabetic complications. By inhibiting aldose reductase, these indole derivatives can mitigate the downstream pathological effects. The inhibitory potency is influenced by the substitution pattern on the indole ring, with some derivatives exhibiting IC50 values in the micromolar range. nih.govresearchgate.netopenmedicinalchemistryjournal.com

Table 2: Aldose Reductase Inhibitory Activity of Selected Indole Acetic Acid Analogs (Illustrative) This table presents data for known aldose reductase inhibitors to illustrate the potential of indole derivatives in this area.

CompoundAldose Reductase IC50 (µM)Reference
Spiro-derivative Sorbinil0.029 (against ALR1) openmedicinalchemistryjournal.com
Quinoxalin-1(2H)-yl)acetic acid derivative (6g)0.091 researchgate.net
Indol-1-yl acetic acidMild Efficacy nih.gov

Research on Antimicrobial Mechanisms

Indole and its derivatives, including those of this compound, have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Research has shown that certain indole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.com The antimicrobial efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated high activity against Staphylococcus aureus (including MRSA) with MIC values less than 1 µg/mL. mdpi.com

A key mechanism of antimicrobial action for some indole derivatives is the disruption of bacterial membranes. mdpi.com This perturbation of the membrane integrity can lead to the leakage of intracellular components and ultimately cell death.

In addition to direct antimicrobial activity, indole-3-acetic acid has been shown to possess antibiofilm properties. researchgate.netnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. IAA has been found to inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa. researchgate.netnih.gov Microscopic analysis has confirmed that IAA can disintegrate the biofilm matrix. researchgate.netnih.gov Molecular docking studies suggest that the antibiofilm and antivirulence effects of IAA may be due to its interaction with key virulence proteins. researchgate.netnih.gov Furthermore, some indole derivatives have been shown to inhibit the production of virulence factors like proteases and lipases in bacteria. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Indole Analogs against Various Microorganisms (Illustrative) This table provides examples of the antimicrobial activity of indole derivatives to demonstrate their potential.

CompoundMicroorganismMIC (µg/mL)Reference
Indolylbenzoimidazole 3aoS. aureus ATCC 25923< 1 mdpi.com
Indolylbenzoimidazole 3aqS. aureus ATCC 25923< 1 mdpi.com
Indolylbenzoimidazole 3adS. aureus ATCC 43300 (MRSA)3.9-7.8 mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)M. smegmatis3.9 mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)C. albicans ATCC 102313.9 mdpi.com
5-bromo-indole-3-carboxamide 13bS. aureus ATCC 259232.2 µM mdpi.com
5-bromo-indole-3-carboxamide 13bP. aeruginosa PAO171 µM mdpi.com

Investigations into Antibacterial Modes of Action

Indole derivatives, including analogs of this compound, have emerged as a promising class of antimicrobial agents. nih.gov Research has focused on elucidating their mechanisms of action, which appear to be multifaceted and dependent on the specific structural modifications of the indole ring.

One primary mode of action involves the disruption of the bacterial cell envelope. nih.gov For Gram-negative bacteria, this is a particularly complex barrier that new antibacterial agents must overcome. nih.govresearchgate.net The indole scaffold serves as an excellent backbone for designing compounds that can penetrate this multilayered defense. nih.gov Furthermore, certain indole derivatives have been shown to inhibit biofilm formation, a critical factor in persistent bacterial infections, and can eradicate cells within mature biofilms. mdpi.com

Molecular docking studies on structurally similar indolyl-benzo[d]imidazoles have identified several potential enzyme targets, suggesting that these compounds can interfere with essential bacterial processes. mdpi.com Potential interaction models implicate the inhibition of (p)ppGpp synthetases/hydrolases, which are key regulators of the bacterial stringent response, as well as FtsZ proteins, which are crucial for bacterial cell division. mdpi.com Another identified target is pyruvate (B1213749) kinase, an essential enzyme in glycolysis. mdpi.com The ability of IAA itself to alter DNA topology by increasing the level of negative supercoiling in bacteria like E. meliloti and E. coli suggests another potential mechanism by which its analogs could influence bacterial physiology and gene expression. mdpi.com

Analog ClassPotential Bacterial Target/MechanismTarget OrganismsReference
Indolyl-benzo[d]imidazolesInhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate kinases; Biofilm disruptionStaphylococcus aureus (including MRSA), Mycobacterium smegmatis mdpi.com
Indole-based Amino-Guanidinium DerivativesGeneral membrane penetration and interaction with cellular targetsGram-positive and Gram-negative bacteria nih.gov
Indole-3-acetic acid (IAA)Alteration of DNA supercoilingEnsifer meliloti, Escherichia coli mdpi.com

Studies on Antifungal Mechanisms and Fungal Growth Inhibition

The antifungal properties of IAA and its analogs are complex, with effects ranging from growth promotion at low concentrations to significant inhibition at higher concentrations. mdpi.comnih.gov This dose-dependent response is a key area of investigation. Fungi, including various species of Trichoderma, are known to produce IAA themselves, using it as a signaling molecule in their interactions with plants and other organisms. nih.govijcmas.com

Synthetic IAA derivatives have been evaluated for their ability to control phytopathogenic fungi. For example, culture filtrates from the fungus Trichoderma viride, a high producer of IAA, demonstrated maximum inhibition of 82% and 94% against the fungal pathogens Fusarium oxysporum and Aspergillus niger, respectively. ijcmas.com While IAA produced by microorganisms can promote plant growth, it can also act as a defense mechanism. microbiologyjournal.org The precise mechanism of fungal growth inhibition by external application of high concentrations of IAA analogs is believed to involve the disruption of the fungus's own hormonal balance and metabolic processes. mdpi.com The ability of some fungi to produce IAA suggests that analogs like this compound could interfere with these natural signaling pathways, leading to growth inhibition. nih.gov

Compound/SourceEffectTarget FungiReference
Indole-3-acetic acid (High Concentration)Growth InhibitionFusarium delphinoides mdpi.com
IAA from Trichoderma viride VKF3Antagonistic Activity / Growth InhibitionFusarium oxysporum, Aspergillus niger ijcmas.com
Indole-based Schiff base triazolesAntifungal ActivityGeneral screening nih.gov

Exploration of Antiviral Activities and Mechanisms

The indole nucleus is a recognized pharmacophore in medicinal chemistry, forming the structural basis for numerous compounds with therapeutic potential, including antiviral agents. nih.govnih.gov Research into IAA analogs has explored their capacity to inhibit viral replication, with studies demonstrating activity against a range of viruses.

Derivatives of indole have shown potent activity against Herpes Simplex Virus-1 (HSV-1). nih.gov For example, indole fragments fused with other heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine, effectively reduced the number of viral plaques in cell cultures. nih.gov The general mechanism of action for many antiviral drugs involves targeting and inhibiting viral enzymes that are essential for the virus's life cycle but are absent in host cells. youtube.com These can include reverse transcriptase, integrase, viral DNA polymerase, and proteases. youtube.com For indole-based compounds, the mechanism likely involves the inhibition of one or more of these critical viral proteins, thereby halting viral replication or assembly. nih.gov Studies have also shown activity against plant viruses, such as Tobacco Mosaic Virus (TMV), indicating a broad spectrum of potential antiviral applications for this class of compounds. nih.gov

Research on Plant Growth Regulatory Mechanisms

As an analog of the primary plant auxin, this compound is expected to function by modulating the auxin signaling pathway, which governs numerous aspects of plant growth and development. wikipedia.org

Studies on Auxin Signaling Pathway Modulation

The canonical auxin signaling pathway is a well-characterized cascade that regulates gene expression. nih.govmdpi.commdpi.com This pathway is initiated when auxin molecules bind to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. nih.govnih.gov This binding event marks the Aux/IAA protein for ubiquitination by the SCF (SKP1-CULLIN1-F-Box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. mdpi.commdpi.com

The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors. wikipedia.orgnih.gov These ARFs can then bind to auxin response elements in the promoters of target genes, activating or repressing their transcription and thereby initiating the physiological responses associated with auxin, such as cell elongation and division. wikipedia.org Synthetic auxins, including analogs like this compound, mimic the action of endogenous IAA by triggering this same degradative pathway to modulate gene expression.

ComponentRole in PathwayInteraction with Auxin AnalogsReference
Auxin (e.g., IAA, synthetic analogs)Signaling MoleculeActs as a 'molecular glue' to promote TIR1/AFB and Aux/IAA interaction. nih.gov
TIR1/AFB ProteinsF-box protein / Auxin ReceptorBinds to auxin and the Aux/IAA protein, initiating the degradation signal. nih.govnih.gov
Aux/IAA ProteinsTranscriptional RepressorsRepresses ARF activity. Targeted for degradation upon auxin binding to the co-receptor complex. nih.govmdpi.com
ARF ProteinsTranscription FactorsReleased upon Aux/IAA degradation to activate or repress auxin-responsive genes. wikipedia.org

Investigations into Auxin Receptor Binding and Activation

The discovery that TIR1/AFB proteins are direct auxin receptors has been pivotal in understanding how different auxin analogs function. nih.gov Crucially, not all auxins interact with the six different TIR1/AFB receptors in Arabidopsis in the same way. nih.govnih.gov This differential binding provides a basis for chemical specificity in auxin signaling.

Studies using various synthetic auxins have shown that structural modifications can lead to preferential binding to specific receptor homologs. For instance, the picolinate (B1231196) auxin herbicide picloram (B1677784) binds with much greater affinity to AFB5 than to TIR1. nih.govresearchgate.net In contrast, a synthetic analog where the carboxylic acid of IAA is replaced by a tetrazole group, indole-3-tetrazole, shows the opposite preference, binding selectively to TIR1 and not AFB5. nih.govresearchgate.net This selectivity was traced to a single amino acid difference between the receptors. researchgate.net These findings demonstrate that substitutions on the indole ring, such as a 5-propyl group, can be expected to influence the binding kinetics and receptor preference, potentially leading to more targeted or specialized plant growth regulatory effects. The activation of the receptor complex by an analog facilitates the assembly of the TIR1-auxin-Aux/IAA ternary complex, initiating the downstream signaling cascade. nih.govnih.gov

Enzymatic Studies of Indole-3-acetic Acid Conjugation and Metabolism

To maintain hormonal balance, plants tightly regulate the levels of active auxin through several metabolic pathways. nih.govnih.gov These homeostatic mechanisms are also applicable to synthetic auxin analogs, affecting their activity and persistence within the plant. The primary routes of IAA inactivation are through conjugation and oxidation. nih.govmdpi.com

Conjugation: Active IAA can be reversibly conjugated to amino acids or sugars, forming storage forms that can be hydrolyzed back to free IAA when needed. nih.gov The GRETCHEN HAGEN 3 (GH3) family of enzymes, for example, catalyzes the synthesis of amide-linked IAA-amino acid conjugates. nih.gov A unique form of conjugation involves the attachment of IAA as a prosthetic group directly to proteins, a process that may be catalyzed by specific enzymes. nih.gov

Metabolic ProcessKey Enzymes/ProductsFunctionReference
ConjugationGH3 enzymes; IAA-amino acid conjugates, IAA-sugar conjugates, IAA-protein conjugatesReversible inactivation and storage of active auxin. nih.govnih.gov
Oxidation (Catabolism)DAO enzymes; 2-oxindole-3-acetic acid (oxIAA)Irreversible inactivation and degradation of active auxin. nih.govmdpi.com

Despite a comprehensive search for "this compound," specific research detailing its anti-inflammatory mechanisms and other biological activities as outlined in the user's request is not available in the public domain. General information exists for the parent compound, indole-3-acetic acid (IAA), and for various other indole and pyrazole (B372694) derivatives, but there is no specific data concerning the modulation of inflammatory mediators, enzyme activity, or any emerging biological activities for this compound itself.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with a specific focus on the requested compound and its mechanisms of action. The available scientific literature does not appear to contain the specific research findings required to populate the requested sections and subsections.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indole 3 Acetic Acid Derivatives

Impact of Substitutions on the Indole (B1671886) Ring (e.g., Propyl Group at C-5) on Biological Activities

The indole ring, a bicyclic aromatic heterocycle, serves as the core scaffold for this class of compounds and offers multiple positions for substitution. The nature, size, and position of these substituents can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

Electronic and Steric Effects of Alkyl Substituents

Alkyl groups, such as the propyl group at the C-5 position of 2-(5-propyl-1H-indol-3-yl)acetic acid, can modulate the electronic and steric properties of the indole ring. Electronically, alkyl groups are weakly electron-donating through an inductive effect. This can influence the electron density of the aromatic system, which may affect its interaction with receptor sites.

Sterically, the size and conformation of the alkyl group can impact how the molecule fits into a binding pocket. A larger substituent like a propyl group can create favorable van der Waals interactions if the receptor pocket has a corresponding hydrophobic region. However, if the pocket is sterically constrained, a bulky substituent could hinder binding and reduce activity. Studies on various alkylated IAA derivatives have shown that lipophilicity, which is influenced by the size of the alkyl chain, correlates with several molecular parameters including moments of inertia, average polarizability, and molecular mass. nih.gov

Positional Isomerism and Activity Modulation

The position of a substituent on the indole ring is a critical determinant of biological activity. The same substituent at different positions can lead to vastly different pharmacological profiles. For instance, studies on methyl and ethyl substituted indole-3-acetic acids at positions 4, 6, and 7 have demonstrated this principle. nih.gov The specific location of the propyl group at C-5 in this compound is therefore not arbitrary and is expected to have a distinct influence on its biological effects compared to, for example, a 4-propyl or 6-propyl isomer. The precise impact of the C-5 position is target-dependent and would be determined by the specific topology and amino acid composition of the binding site.

Role of the Acetic Acid Side Chain in Ligand-Receptor Interactions

The acetic acid side chain at the C-3 position of the indole ring is a crucial pharmacophoric element for many biological activities of these compounds.

Importance of the Carboxyl Group for Activity

The terminal carboxyl group (-COOH) of the acetic acid side chain is often essential for biological activity. researchgate.net At physiological pH, this group is typically deprotonated to a carboxylate anion (-COO⁻), which can form strong ionic bonds or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) or other hydrogen bond donors within a receptor's active site. This electrostatic interaction is often a key anchoring point for the ligand, ensuring proper orientation for further interactions. The conversion of the carboxyl group to a methyl ester, for instance, can alter the homeostatic level of IAA and impact plant development, highlighting the importance of the free carboxyl group. nih.gov

Effects of Side Chain Length and Branching

The length and branching of the side chain connecting the carboxyl group to the indole ring also play a significant role. For many auxin-like activities, a specific spatial distance between the aromatic ring and the carboxyl group is optimal. frontiersin.org Altering the length of the alkyl chain can change this distance and affect receptor binding. For example, indole-3-butyric acid (IBA) and indole-3-hexanoic acid (IHA), with longer side chains than IAA, exhibit distinct biological activities. frontiersin.org Branching on the side chain can introduce steric hindrance and may also influence the molecule's conformational flexibility, which can impact its ability to adopt the optimal conformation for receptor binding.

Bioisosteric Replacements of the Carboxylic Acid Moiety

Given the critical role of the carboxylic acid group, its replacement with other functional groups of similar size, shape, and electronic properties (bioisosteres) is a common strategy in drug design. researchgate.netfrontiersin.org This approach is often employed to improve pharmacokinetic properties, such as membrane permeability, or to mitigate potential metabolic liabilities associated with carboxylic acids, like the formation of reactive acyl glucuronides. hyphadiscovery.comnih.gov

A frequently used bioisostere for the carboxylic acid group is the 1H-tetrazole ring. cambridgemedchemconsulting.com Both the carboxylic acid and the tetrazole ring have similar pKa values and can exist as anions at physiological pH, allowing them to participate in similar ionic interactions. cambridgemedchemconsulting.com Other potential bioisosteres that have been explored include hydroxamic acids, acylsulfonamides, and various other acidic heterocycles. nih.gov The choice of a suitable bioisostere depends on the specific target and the desired physicochemical properties of the final compound.

Below is an interactive data table summarizing the key structural features and their general impact on the biological activity of indole-3-acetic acid derivatives.

Table 1: Structure-Activity Relationships of Indole-3-Acetic Acid Derivatives

Molecular FeatureModificationGeneral Impact on Biological Activity
Indole Ring Substitution Addition of alkyl groups (e.g., propyl)Can increase lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions with the receptor. The specific position of the substituent is crucial for activity.
Introduction of electron-withdrawing or -donating groupsModulates the electron density of the indole ring, which can affect binding affinity and reactivity.
Acetic Acid Side Chain Elongation or shortening of the chainAlters the distance between the indole ring and the carboxyl group, which can significantly impact receptor binding and activity.
Branching of the chainCan introduce steric hindrance and affect the conformational flexibility of the molecule, often leading to a decrease in activity.
Carboxylic Acid Moiety Esterification or amidationGenerally reduces or abolishes activity by removing the key anionic interaction point.
Replacement with bioisosteres (e.g., tetrazole)Can maintain or improve activity while potentially enhancing pharmacokinetic properties like absorption and metabolic stability.

Research into Tetrazole Analogs and their Receptor Selectivity

A key strategy in medicinal chemistry and agrochemical design is the use of bioisosteres—functional groups that can be interchanged without significantly altering the molecule's biological activity. The tetrazole group has been successfully employed as a bioisosteric replacement for the carboxylic acid moiety in indole-3-acetic acid. nih.govresearchgate.net

Initial studies found that indole-3-tetrazole could mimic the natural hormone by initiating the assembly of the TIR1 auxin coreceptor complex, confirming its auxin activity, although it was weaker than the parent compound. researchgate.net A significant breakthrough came with the discovery that indole-3-tetrazole exhibits receptor selectivity. It preferentially binds to the TIR1 receptor, with no binding observed for its homolog, AFB5. nih.govresearchgate.net This is in stark contrast to the herbicide picloram (B1677784), which shows a much greater affinity for AFB5 than for TIR1. nih.gov

Molecular docking studies revealed that this selectivity for TIR1 is based on a single amino acid residue substitution in the receptor's binding pocket. nih.govresearchgate.net This finding spurred a rational design campaign to optimize the lead compound. Researchers synthesized a series of chlorinated indole-3-tetrazoles, which led to improved binding affinity for TIR1 while maintaining the preference over AFB5. Specifically, 4- and 6-chloroindole-3-tetrazoles demonstrated both enhanced receptor affinity and improved efficacy in vivo. researchgate.netresearchgate.net This work highlights how bioisosteric replacement can lead to the development of receptor-selective compounds. researchgate.net

Table 1: Receptor Selectivity of Indole-3-acetic Acid Analogs

CompoundKey Structural FeatureReceptor PreferenceFinding
Indole-3-acetic acid (IAA)Carboxylic AcidBinds to TIR1 and AFB5Natural plant hormone.
Indole-3-tetrazoleTetrazole RingSelective for TIR1Demonstrates that a tetrazole can act as a functional bioisostere for the carboxylic acid group, conferring receptor selectivity. nih.govresearchgate.net
4-chloroindole-3-tetrazoleChlorinated Tetrazole AnalogSelective for TIR1Rational design led to improved affinity and in vivo efficacy compared to the non-chlorinated analog. researchgate.net
6-chloroindole-3-tetrazoleChlorinated Tetrazole AnalogSelective for TIR1Similar to the 4-chloro analog, this compound showed enhanced affinity and efficacy through rational design. researchgate.net
PicloramSynthetic Auxin (Herbicide)Selective for AFB5Shows opposite receptor preference to indole-3-tetrazole, highlighting the diversity in auxin-receptor interactions. nih.gov

Exploration of Other Carboxylic Acid Mimics

Beyond tetrazoles, researchers have explored other mimics for the carboxylic acid group to modulate the properties of IAA derivatives. The goal is often to improve metabolic stability, cell permeability, or receptor interaction.

Common mimics include:

Amides: The carboxylic acid can be converted to a carboxamide. The synthesis of indole-3-carboxamide derivatives often involves activating the carboxylic acid, for which various reagents can be used. nih.gov The carboxamide moiety is flexible and possesses both polar and hydrophobic characteristics, and its presence is often crucial for inhibitory activity against certain enzymes. nih.gov

Sulfonates and Sulfonamides: These sulfur-based acidic groups can also replace the carboxylate group, altering the pKa and geometric properties of the side chain, which can influence receptor binding.

Esters: While often used as prodrugs that are hydrolyzed in vivo to the active carboxylic acid, stable esters can also be designed to interact differently with target receptors.

The synthesis of these derivatives can be achieved through various methods. For instance, propylphosphonic anhydride (B1165640) (T3P) has been shown to be an efficient coupling reagent for creating amide derivatives of IAA under mild conditions. unmc.eduunmc.edu

Table 2: Examples of Carboxylic Acid Mimics in Indole Derivatives

Mimic/DerivativeGeneral PurposeReference
TetrazoleBioisosteric replacement to enhance selectivity and stability. nih.govresearchgate.net
CarboxamideModulates polarity and hydrogen bonding capabilities. nih.gov
SulfonateAlters acidity and spatial arrangement. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of an IAA derivative is critical for its biological activity. The molecule must adopt a specific orientation to fit into the binding pocket of its receptor. Conformational analysis, therefore, plays a vital role in understanding SAR. unicamp.br

Quantitative Structure-Activity Relationship (QSAR) studies have been performed on IAA derivatives to correlate their molecular structures with auxin activity. These studies optimize the molecular geometry and use various molecular descriptors that provide information on aromaticity, substituent effects, and conformational flexibility. unicamp.br Such analyses help in predicting the biological activity of novel compounds and in understanding the structural requirements for interaction with receptors like the auxin-binding protein 1 (ABP1). unicamp.br

Flexible versus Rigid Analogs in SAR Studies

Comparing flexible molecules like IAA with more conformationally restricted (rigid) analogs is a powerful tool in SAR studies. By locking the molecule into a specific shape, researchers can determine which conformation is responsible for biological activity.

A common way to introduce rigidity is by creating a chiral center in the acetic acid side chain. For example, replacing a hydrogen atom on the α-carbon with a methyl group creates 2-(indol-3-yl)propionic acid, which exists as two distinct, non-superimposable enantiomers: (S) and (R).

Studies on dichloro-substituted versions of these propionic acid derivatives have yielded significant insights:

2-(5,6-dichloro-3-indolyl)propionic acid: When the racemic mixture was synthesized and the enantiomers were separated, both the (S)-(+)- and (R)-(-)- forms showed strong hypocotyl growth-inhibiting activity in Chinese cabbage, even stronger than the parent auxin, 5,6-Cl2-IAA. nih.gov

2-(5,7-dichloro-3-indolyl)propionic acid: In this case, the separated enantiomers displayed dramatically different activities. The (S)-(+)-enantiomer exhibited weak auxin activity, while the (R)-(-)-enantiomer showed no auxin activity at all. Interestingly, the (R)-(-)-enantiomer acted as a potent antiauxin. researchgate.net This suggests that the receptor can distinguish between the two stereoisomers, binding one in a manner that triggers a response (auxin activity) and the other in a way that blocks the response (antiauxin activity).

These findings demonstrate that restricting the conformational freedom of the side chain can reveal the precise stereochemical requirements of the auxin receptor and can even be used to convert an agonist (auxin) into an antagonist (antiauxin).

Table 3: Activity of Chiral Indole-propionic Acid Derivatives

CompoundEnantiomerObserved Biological ActivityReference
2-(5,6-dichloro-3-indolyl)propionic acid(S)-(+)Strong growth-inhibiting activity (auxin-like). nih.gov
(R)-(-)Strong growth-inhibiting activity (auxin-like). nih.gov
2-(5,7-dichloro-3-indolyl)propionic acid(S)-(+)Weak auxin activity. researchgate.net
(R)-(-)Potent antiauxin activity. researchgate.net

Rational Design of Novel Indole-3-acetic Acid Derivatives with Enhanced or Selective Activities

Rational design combines the principles of SAR, conformational analysis, and computational modeling to create new molecules with specific, improved properties. By understanding how structural modifications affect biological activity, scientists can move beyond trial-and-error and design compounds for a desired outcome, such as increased potency or receptor selectivity. nih.gov

Examples of rational design in this field include:

Targeting Receptor Selectivity: As discussed, the discovery that indole-3-tetrazole was selective for the TIR1 receptor led to a lead optimization campaign. By adding chlorine atoms to the indole ring (e.g., 4- and 6-chloroindole-3-tetrazoles), researchers rationally designed second-generation compounds with improved affinity and efficacy, demonstrating a clear path from a novel discovery to an optimized molecule. nih.govresearchgate.net

Developing Receptor Antagonists: Other research has focused on designing novel IAA derivatives to act as TIR1 antagonists for potential use as herbicides. nih.gov Scientists synthesized a series of α-substituted indole-3-carboxylic acid derivatives and used molecular docking to visualize how these compounds interact with the TIR1 active site. The models showed key interactions like π–π stacking, hydrogen bonds, and hydrophobic interactions, which helped explain the observed SAR and provided a basis for designing future antagonists. nih.gov

This structure-based approach, which relies on understanding the target protein, is a powerful strategy for developing new agrochemicals and therapeutic agents based on the indole-3-acetic acid scaffold.

Computational Chemistry and Molecular Modeling Investigations for Indole 3 Acetic Acid Analogs

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for virtual screening and understanding the structural basis of a ligand's activity.

Molecular docking simulations are widely employed to predict how indole-3-acetic acid analogs position themselves within the binding site of a target protein. The primary outputs of these simulations are the binding pose and a scoring function that estimates the binding affinity, often expressed in kcal/mol. A lower binding energy value typically indicates a stronger and more stable interaction between the ligand and the protein. nih.gov

Studies on various indole (B1671886) derivatives have demonstrated their potential to bind to a range of protein targets with significant affinity. For instance, docking studies of IAA itself with proteins involved in diminished ovarian reserve, such as AKT1, Matrix Metalloproteinase-2 (MMP2), and Tumor Necrosis Factor-alpha (TNF-α), have shown favorable binding energies, suggesting strong affinity. nih.gov Similarly, other indole-based compounds have been evaluated against targets like the JAK-3 protein and Cyclooxygenase-2 (COX-2), revealing potent binding capabilities. ajchem-a.comsemanticscholar.org These analyses are fundamental in identifying promising drug candidates and prioritizing them for further experimental testing.

Below is an interactive table summarizing representative binding affinities for various indole analogs against different protein targets, as reported in computational studies.

Indole Analog/DerivativeTarget ProteinBinding Affinity (kcal/mol)
Indole-3-acetic acid (IAA)AKT1-7.9
Indole-3-acetic acid (IAA)MMP2-6.5
Indole-3-acetic acid (IAA)TNF-α-5.8
3-Ethyl-1H-indole derivativeCOX-2-11.35
Indole-based diaza-sulphonamideJAK-3-9.7

This table is populated with data from studies on various indole derivatives to illustrate the application of molecular docking. The values represent the predicted binding energies from computational simulations. nih.govajchem-a.comsemanticscholar.org

Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying the key amino acid residues that form these bonds is critical for understanding the mechanism of action and for designing more potent and selective analogs.

For example, docking studies of IAA with the MMP2 protein revealed that the ligand forms crucial hydrogen bonds with the amino acid residues THR-144 and THR-146, while also engaging in hydrophobic interactions with LEU-138. nih.gov In another study involving the natural auxin receptor, Auxin-Binding Protein 1 (ABP1), simulations showed that the indole ring of IAA engages in hydrophobic interactions with residues such as Ile22, Leu25, and Phe149, while Trp151 is involved in a stable face-to-end pi-stacking interaction with the ligand. nih.gov The analysis of these interactions provides a molecular blueprint for optimizing the ligand structure to enhance binding.

The following table details key amino acid residues found to be critical in the binding of indole analogs to their respective protein targets.

Indole Analog/DerivativeTarget ProteinKey Interacting Amino Acid ResiduesType of Interaction
Indole-3-acetic acid (IAA)MMP2THR-144, THR-146Hydrogen Bond
Indole-3-acetic acid (IAA)MMP2LEU-138Hydrophobic
Indole-3-acetic acid (IAA)ABP1Ile22, Leu25, Phe149Hydrophobic
Indole-3-acetic acid (IAA)ABP1Trp151Pi-Stacking
3-Ethyl-1H-indole derivativeCOX-2ARG120, TYR355Hydrogen Bond

This table showcases examples of key amino acid interactions identified through molecular docking studies of indole derivatives. nih.govajchem-a.comnih.gov

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the ligand-protein complex over time. This approach provides deeper insights into the stability of the complex and the role of the surrounding solvent.

MD simulations are performed to assess the stability of the binding pose predicted by molecular docking. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the system has reached equilibrium and the ligand remains securely bound within the pocket. researchgate.netijbiotech.com

Simulations of complexes involving indole derivatives often show that the protein-ligand system remains stable throughout the simulation period, validating the docking results. nih.gov Another important analysis, the Root Mean Square Fluctuation (RMSF), can be used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's binding. ijbiotech.com These simulations can reveal subtle conformational changes in the protein upon ligand binding, which may be crucial for its biological function. nih.gov

Simulation MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation) Measures the deviation of atomic positions over time from a reference structure.Low and stable RMSD values for the protein backbone and ligand suggest the complex is stable.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position.Low RMSF values in the binding site indicate that key residues maintain stable interactions with the ligand.

This table describes common metrics used in MD simulations to evaluate the stability of ligand-protein complexes.

Water molecules within a protein's binding pocket can play a critical role in mediating ligand-protein interactions. They can form hydrogen bond bridges between the ligand and amino acid residues, contributing significantly to the stability and affinity of the complex. researchgate.netmdpi.com MD simulations are particularly well-suited to study the behavior of these water molecules.

Computational studies have shown that for indole and its analogs, the N-H group can form a strong hydrogen bond with a water molecule (N-H···O). aip.org In the context of a binding pocket, such interactions can be crucial. Some studies explicitly incorporate key water molecules into docking and MD simulations, demonstrating that their presence can improve the accuracy of binding affinity predictions and reveal more realistic interaction patterns. nih.gov The analysis of water residence times and dynamics can uncover how solvent molecules facilitate or hinder ligand binding, providing valuable information for drug design. nih.gov

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. For indole-3-acetic acid analogs, these calculations can provide insights into molecular geometry, charge distribution, and electronic reactivity, which are fundamental to understanding their interactions with biological targets.

QM methods are used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

Computational studies on indole and its derivatives have shown that substitutions on the indole ring can significantly affect the HOMO-LUMO gap. chemrxiv.org For example, adding electron-donating or withdrawing groups can alter the electron density distribution across the molecule, influencing its ability to participate in various non-covalent interactions. These calculations complement molecular docking and MD simulations by providing a deeper understanding of the ligand's electronic characteristics that drive its binding behavior.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Indole-5.67-0.155.52
Tryptophan-5.60-0.115.49
Serotonin-5.27-0.065.21
Melatonin-5.41-0.125.29

This table presents representative electronic properties for indole and related derivatives calculated using DFT, illustrating how substitutions affect the HOMO-LUMO energy gap. Data adapted from theoretical studies. chemrxiv.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For a molecule like 2-(5-propyl-1H-indol-3-yl)acetic acid, the energy and distribution of these orbitals are crucial determinants of its electronic behavior.

Highest Occupied Molecular Orbital (HOMO): This orbital can be considered the frontier for a molecule acting as a nucleophile or electron donor. youtube.com In indole derivatives, the HOMO is typically localized over the electron-rich indole ring system. The energy of the HOMO is related to the molecule's ionization potential; a higher HOMO energy indicates a greater propensity to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital is the frontier for a molecule acting as an electrophile or electron acceptor. youtube.com The LUMO's energy is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that signifies the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For analogs of indole-3-acetic acid, the substituents on the indole ring significantly influence the FMO energies. The propyl group at the 5-position in this compound is an alkyl group, which is generally considered electron-donating through an inductive effect. This electron-donating nature is expected to increase the electron density of the indole ring, thereby raising the energy of the HOMO and potentially altering the energy of the LUMO. This modulation of the frontier orbitals can directly impact the molecule's interaction with biological targets.

CompoundSubstituent at 5-PositionExpected Effect on HOMO EnergyExpected Effect on LUMO EnergyExpected Impact on Reactivity
Indole-3-acetic acid (IAA)-HBaselineBaselineBaseline
This compound-CH₂CH₂CH₃ (Electron-Donating)Increase (Less Stable, More Nucleophilic)Slight IncreasePotentially Higher (Smaller HOMO-LUMO Gap)
2-(5-nitro-1H-indol-3-yl)acetic acid (Hypothetical)-NO₂ (Electron-Withdrawing)Decrease (More Stable, Less Nucleophilic)DecreasePotentially Lower (Altered HOMO-LUMO Gap)

Charge Distribution and Electrostatic Potentials

The analysis of charge distribution and molecular electrostatic potential (MEP) provides a visual and quantitative understanding of the electronic landscape of a molecule. MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with receptor sites. nih.govresearchgate.net

In indole-3-acetic acid and its analogs, the MEP is characterized by several key features:

A region of significant negative electrostatic potential is associated with the oxygen atoms of the carboxylic acid group, making this moiety a primary site for hydrogen bond acceptance.

The hydrogen atom of the indole N-H group represents a region of positive potential, identifying it as a hydrogen bond donor site.

The indole ring itself presents a complex electronic surface, with the π-electron cloud generally creating a region of negative potential above and below the plane of the ring.

The introduction of a propyl group at the 5-position influences this distribution. As an electron-donating group, the propyl substituent increases the electron density on the indole ring, which would likely enhance the negative electrostatic potential associated with the aromatic system. This modification can strengthen π-π stacking interactions or other non-covalent bonds with biological receptors. Theoretical studies on IAA have utilized MEP maps to understand features related to reactivity, weak intramolecular interactions, and charge delocalization. nih.govresearchgate.net

Molecular RegionTypical Electrostatic PotentialRole in Intermolecular InteractionsInfluence of 5-Propyl Group
Carboxylic Acid OxygensNegative (Red)Hydrogen Bond AcceptorMinimal direct influence
Carboxylic Acid HydrogenPositive (Blue)Hydrogen Bond DonorMinimal direct influence
Indole N-H HydrogenPositive (Blue)Hydrogen Bond DonorMinimal direct influence
Indole Ring (π-system)Negative (Yellow/Green)π-π stacking, van der Waals forcesEnhances negative potential, increasing electron density

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.com For indole-3-acetic acid analogs, QSAR studies are instrumental in designing new compounds with desired activities, such as enhanced auxin effects or specific inhibitory properties, by predicting their efficacy based on calculated molecular properties. bohrium.comsrce.hr

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., auxin activity, antiproliferative IC50 values) is assembled. neliti.com For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Finally, statistical methods are employed to build a regression model that links the descriptors to the observed activity.

Various statistical methods are used to create these models, including:

Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). srce.hr

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. srce.hr

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR methods that use steric and electrostatic fields to explain the relationship between molecular properties and biological activity. nih.gov

These models are typically developed using a "training set" of compounds and then validated using an external "test set" to ensure their predictive power. nih.gov For instance, QSAR studies on diazine indole acetic acid derivatives have successfully generated models with good statistical correlation coefficients (r²) and cross-validated correlation coefficients (q²), demonstrating their predictive capability for inhibitory potency. nih.gov

Identification of Physiochemical Descriptors Influencing Activity

A crucial outcome of QSAR modeling is the identification of the key physicochemical descriptors that govern the biological activity of a class of compounds. For indole-3-acetic acid derivatives, numerous studies have highlighted the importance of several types of descriptors.

Lipophilicity: This property, often described by the partition coefficient (log P), is frequently found to be critical for the activity of IAA conjugates. It influences the compound's ability to cross cell membranes and reach its target site. bohrium.com The addition of a propyl group to the indole ring would significantly increase the lipophilicity of the molecule.

Molecular Size and Shape: Descriptors related to molecular size, volume, and connectivity often correlate with biological activity. These parameters can affect how well a molecule fits into a receptor's binding pocket. Studies have shown that for some IAA conjugates, growth-promoting activities decrease with increasing molecular size. bohrium.com

Electronic Descriptors: These parameters describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and HOMO/LUMO energies. They are fundamental to the molecule's ability to engage in electrostatic or orbital interactions with its target. For example, the total energy of a compound, a quantum chemical descriptor, has been identified as crucial for the COX-2 inhibitory activity of some diaryl indoles. tandfonline.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. They have been successfully used to model the auxin-like effects of N-(IAA)amino acids. bohrium.com

Descriptor TypeSpecific Example(s)Influence on Biological Activity of IAA AnalogsRelevance to this compound
LipophilicLog PAffects uptake and transport across membranes. bohrium.comThe propyl group increases lipophilicity.
Steric/SizeMolecular Volume, Molar RefractivityInfluences binding affinity to receptors; activity can decrease with size. bohrium.comnih.govThe propyl group adds significant bulk at the 5-position.
ElectronicHOMO/LUMO Energy, Dipole Moment, Partial ChargesGoverns electrostatic and orbital interactions with biological targets. tandfonline.comThe electron-donating propyl group alters the electronic properties of the indole ring.
TopologicalMolecular Connectivity IndicesCorrelates with molecular structure and growth-promoting effects. bohrium.comThe propyl group changes the overall topology and connectivity of the molecule.

Biosynthetic Pathways and Metabolic Research in Biological Systems Relevant to Indole Acetic Acids

Enzymatic Studies on Indole-3-acetic Acid Biosynthesis Pathways

Plants and many associated microbes can synthesize IAA through multiple pathways, which are broadly categorized as tryptophan-dependent or tryptophan-independent. mdpi.comwikipedia.org

The majority of IAA is synthesized from the amino acid tryptophan. wikipedia.org Several distinct tryptophan-dependent pathways have been identified, named after their key intermediates. pnas.orgmdpi.com In bacteria, it's estimated that over 80% of species are capable of synthesizing IAA from tryptophan. mdpi.comnih.gov

The Indole-3-pyruvic Acid (IPA) Pathway: This is considered a major pathway for IAA biosynthesis in both plants and bacteria. oup.comnih.gov The process involves two primary enzymatic steps. First, a tryptophan aminotransferase converts tryptophan to indole-3-pyruvic acid (IPA). nih.gov Subsequently, an indole-3-pyruvate decarboxylase (IPDC) converts IPA to indole-3-acetaldehyde (IAAld), which is then oxidized to IAA by an aldehyde dehydrogenase. oup.comnih.govkoreascience.kr The gene encoding the key IPDC enzyme has been identified and characterized in several bacteria, including Azospirillum brasilense and Enterobacter cloacae. oup.com

The Indole-3-acetamide (B105759) (IAM) Pathway: This is one of the best-characterized pathways in bacteria. oup.com It is a two-step process where tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (encoded by the iaaM gene). mdpi.comoup.com IAM is then hydrolyzed to form IAA and ammonia (B1221849) by an IAM hydrolase (encoded by the iaaH gene). mdpi.comoup.com These key genes have been identified in various bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae. oup.com Metagenomic analysis suggests that the IAM pathway is one of the main routes used by rhizobacteria. nih.gov

The Indole-3-acetonitrile (B3204565) (IAN) Pathway: In this pathway, tryptophan is converted to indole-3-acetonitrile (IAN), which is then converted to IAA by a nitrilase enzyme. oup.comnih.gov The intermediate steps leading from tryptophan to IAN are still under investigation but may involve indole-3-acetaldoxime (IAOx) and indolic glucosinolates. mdpi.comoup.com While extensively studied in plants, research on the IAN pathway in microorganisms is more limited. nih.gov

The Tryptamine (B22526) (TAM) Pathway: Also found in both plants and microbes, this pathway begins with the decarboxylation of tryptophan to tryptamine by a tryptophan decarboxylase. nih.gov Tryptamine is then converted to indole-3-acetaldehyde by an amine oxidase, which is subsequently oxidized to IAA. nih.gov A large-scale genomic analysis revealed that the TAM and IPA pathways are the most prevalent IAA synthesis routes in bacteria. nih.gov

Pathway NameKey Intermediate(s)Key EnzymesOrganisms
Indole-3-pyruvic Acid (IPA) Indole-3-pyruvic acid (IPA), Indole-3-acetaldehyde (IAAld)Tryptophan aminotransferase, Indole-3-pyruvate decarboxylase (IPDC)Plants, Bacteria (e.g., Azospirillum, Enterobacter) oup.comnih.gov
Indole-3-acetamide (IAM) Indole-3-acetamide (IAM)Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH)Bacteria (e.g., Agrobacterium, Pseudomonas) mdpi.comoup.com
Indole-3-acetonitrile (IAN) Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN)Cytochrome P450 enzymes, NitrilasePlants, some Microorganisms oup.comnih.gov
Tryptamine (TAM) Tryptamine, Indole-3-acetaldehyde (IAAld)Tryptophan decarboxylase, Amine oxidasePlants, Bacteria (e.g., Bacillus cereus) oup.comnih.gov

Evidence for the existence of a tryptophan-independent pathway for IAA biosynthesis emerged from studies on tryptophan-deficient mutants of maize and Arabidopsis that still accumulated high levels of IAA. mdpi.comnih.gov This pathway is thought to use precursors from earlier in the tryptophan synthesis route, such as indole (B1671886) or indole-3-glycerol phosphate. mdpi.commdpi.comyoutube.com In Arabidopsis, a cytosol-localized indole synthase (INS) has been proposed to initiate this pathway by producing indole, which then serves as a precursor for IAA. pnas.orgnih.gov This pathway is believed to be particularly important during specific developmental stages, such as early embryogenesis. pnas.org Although hypothesized for decades, the precise molecular components and mechanisms of the tryptophan-independent pathway remain less understood compared to the tryptophan-dependent routes. pnas.orgnih.gov

Research on Indole-3-acetic Acid Conjugation and Degradation Enzymes

The concentration of active, free IAA in cells is tightly controlled not only by its synthesis but also by its conjugation to other molecules and its subsequent degradation. asm.org These processes are critical for storing, transporting, and deactivating IAA. oup.com

A key family of enzymes involved in IAA conjugation is the Gretchen Hagen 3 (GH3) family. nih.gov These enzymes function as IAA-amido synthetases, which catalyze the formation of amide conjugates between IAA and amino acids. nih.govontosight.aiuniprot.org This conjugation is an essential mechanism for maintaining auxin homeostasis by inactivating excess IAA. nih.govuniprot.org

In Arabidopsis, GH3 proteins are adenylate-forming enzymes that can conjugate amino acids to IAA. nih.gov For example, GH3.6 (also known as DFL1) has been shown to be strongly reactive with a wide range of amino acids, including glutamate, aspartate, alanine (B10760859), and leucine. uniprot.orgcd-biosciences.com Overexpression of certain GH3 genes can lead to an accumulation of IAA-amino acid conjugates and alter plant development. cd-biosciences.comoup.com Studies have shown that these GH3 auxin-amido synthetases can also influence the balance between different types of auxins, such as IAA and phenylacetic acid (PAA), thereby regulating plant growth and development. oup.comnih.gov

The formation of IAA conjugates has diverse biological roles. oup.com Depending on the conjugated molecule, these forms of IAA can be either storage forms that can be hydrolyzed back to free IAA or intermediates destined for permanent degradation. oup.comoup.com

Storage and Transport: IAA conjugates, such as those with alanine and leucine, are considered reversible storage forms. oup.com They can protect IAA from enzymatic degradation and are involved in its transport within the plant. oup.com

Irreversible Inactivation: Conjugates with amino acids like aspartic acid and glutamic acid are generally recognized as irreversible metabolites marked for degradation. oup.com

Protein Conjugation: A unique class of conjugates involves IAA being directly attached to proteins or peptides as a prosthetic group. nih.gov The first gene encoding such a protein, IAP1, was identified in beans, where its expression correlated with rapid seed development and its degradation occurred during germination. nih.gov This suggests a specific, enzyme-catalyzed role for protein conjugation in regulating auxin levels during key developmental phases. nih.gov

Bacterial systems also exhibit IAA conjugation. The iaaL gene from Pseudomonas savastanoi encodes an IAA-lysine synthetase, which forms an amide bond between IAA and lysine. oup.com This conjugation is thought to play a role in the bacterium's interaction with host plant tissues. oup.com

Microbial Biosynthesis and Metabolism of Indole Derivatives

A vast number of microorganisms, particularly those associated with plants, can produce and metabolize indole and its derivatives. nih.govoup.com Microbial IAA production is a key factor in many plant-microbe interactions, ranging from phytostimulation to pathogenesis. mdpi.comoup.com

Bacteria utilize the same tryptophan-dependent pathways (IAM, IPA, TAM, IAN) as plants to synthesize IAA. mdpi.comredalyc.org Genomic analyses show that many bacteria possess multiple coexisting pathways, creating a complex and robust system for IAA production. nih.gov The production of IAA by gut microbiota from dietary tryptophan is also a significant area of research, with derivatives like indole-3-propionic acid and indole-3-lactic acid playing roles in host physiology. nih.govfrontiersin.org

Beyond synthesis, some bacteria can utilize IAA as a sole source of carbon and energy. asm.org The iac (indole-3-acetic acid catabolism) gene cluster, identified in bacteria like Pseudomonas putida and Paraburkholderia phytofirmans, encodes enzymes for IAA degradation. asm.orgmdpi.com The proposed pathway involves an initial oxygenation of IAA by the IacA enzyme to produce 2-oxindole-3-acetic acid, which is further metabolized, eventually leading to catechol. mdpi.com This metabolic capability highlights the diverse roles of indole derivatives in microbial ecology, serving not just as signaling molecules but also as nutrients.

Role of Plant Growth-Promoting Bacteria in IAA Production

Plant growth-promoting bacteria (PGPB) are a diverse group of soil and plant-associated bacteria that can enhance plant growth through various mechanisms, one of which is the synthesis of phytohormones like IAA. rsc.org The production of IAA by PGPB is widespread and has been the subject of extensive research. oup.com

Multiple biosynthetic pathways for IAA have been identified in bacteria, with the majority being tryptophan-dependent. The primary pathways include:

The Indole-3-Acetamide (IAM) Pathway: This is a two-step pathway where tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (IaaM). IAM is then hydrolyzed to IAA by an IAM hydrolase (IaaH). oup.com This pathway is well-characterized in several plant-pathogenic and symbiotic bacteria.

The Indole-3-Pyruvic Acid (IPyA) Pathway: Considered a major pathway in both plants and bacteria, this route involves the transamination of tryptophan to indole-3-pyruvic acid (IPyA) by an aminotransferase. IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase (IPDC), which is subsequently oxidized to IAA. nih.govoup.com

The Tryptamine (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine (TAM) by a tryptophan decarboxylase. TAM is then oxidized to IAAld by an amine oxidase, which is further converted to IAA. nih.gov

The Indole-3-Acetonitrile (IAN) Pathway: This pathway can proceed through several intermediates, including indole-3-acetaldoxime and indole-3-acetonitrile (IAN). IAN is then converted to IAA by a nitrilase.

The existence of multiple and sometimes redundant IAA biosynthetic pathways within a single bacterial strain highlights the importance of this molecule in bacterial physiology and its interactions with the environment. The specific pathway utilized can depend on the bacterial species, environmental conditions, and the availability of precursors.

While there is no direct evidence for the biosynthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid by PGPB, it is conceivable that if a bacterium were provided with 5-propyltryptophan, its existing enzymatic machinery for IAA synthesis might be able to convert this analog into the corresponding propyl-substituted acetic acid derivative. The substrate specificity of the enzymes in these pathways would be the determining factor.

Bacterial SpeciesPrimary IAA Biosynthetic Pathway(s)Key Enzymes
Agrobacterium tumefaciensIndole-3-Acetamide (IAM)Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH)
Pseudomonas savastanoiIndole-3-Acetamide (IAM)Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH)
Azospirillum brasilenseIndole-3-Pyruvic Acid (IPyA)Indole-3-pyruvate decarboxylase (IPDC)
Enterobacter cloacaeIndole-3-Pyruvic Acid (IPyA)Indole-3-pyruvate decarboxylase (IPDC)
Bacillus cereusTryptamine (TAM)Tryptophan decarboxylase
Table 1: Examples of Plant Growth-Promoting Bacteria and their Primary IAA Biosynthetic Pathways.

Fungal Metabolism and Analog Production

Similar to bacteria, many fungal species, including plant pathogens, endophytes, and mycorrhizal fungi, are capable of producing IAA and other auxin-like compounds. nih.gov The production of IAA by fungi can play a role in mediating their interactions with plants, ranging from symbiotic relationships to pathogenic infections. nih.gov

The biosynthetic pathways for IAA in fungi are also primarily tryptophan-dependent and share similarities with those found in bacteria and plants. The IPyA pathway is considered to be a major route for IAA synthesis in many fungi. nih.gov For instance, the plant pathogenic fungus Colletotrichum gloeosporioides f. sp. aeschynomene utilizes external tryptophan to produce IAA via the IAM pathway. nih.gov

The production of IAA analogs by fungi has also been observed. The ability of fungal enzymes to act on various substrates suggests a potential for the biotransformation of tryptophan analogs into their corresponding acetic acid derivatives. If 5-propyltryptophan were available to a fungus with an active IAA biosynthesis pathway, the enzymatic machinery could potentially produce this compound. The efficiency of such a conversion would depend on the substrate tolerance of the involved enzymes.

Fungal SpeciesInteraction with PlantsKnown or Proposed IAA Biosynthetic Pathway
Colletotrichum gloeosporioidesPathogenIndole-3-Acetamide (IAM)
Ustilago maydisPathogenIndole-3-Pyruvic Acid (IPyA)
Various Mycorrhizal FungiSymbiontIndole-3-Pyruvic Acid (IPyA)
Various Endophytic FungiSymbiontMultiple pathways likely
Table 2: Examples of IAA-Producing Fungi and their Plant Interactions.

Comparative Metabolomic Studies of Indole Acetic Acid Derivatives

Metabolomics provides a powerful approach to identify and quantify a wide range of small molecules, including phytohormones and their derivatives, within a biological system. Comparative metabolomic studies are crucial for understanding the metabolic networks and how they respond to genetic or environmental changes. In the context of indole acetic acids, metabolomics has been instrumental in elucidating biosynthetic and catabolic pathways, as well as identifying novel conjugates and degradation products.

The analysis of IAA and its metabolites typically involves sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net These methods allow for the sensitive and specific detection of a wide array of indole-containing compounds. For example, a general GC-MS-based screen in Arabidopsis led to the identification of two new IAA conjugates: N-(indole-3-acetyl)-α-alanine and N-(indole-3-acetyl)-α-leucine. researchgate.net

A comparative metabolomic study of different plant species revealed distinct profiles of 2-oxindole-3-acetyl-amino acid conjugates, highlighting the species-specific nature of IAA metabolism. frontiersin.org Such studies often employ isotope labeling to trace the metabolic fate of precursor molecules. For instance, feeding experiments with labeled IAA in poplar shoots led to the identification of several metabolites, including oxindole-3-acetic acid (OxIAA) and indole-3-acetyl-N-aspartic acid (IAAsp). nih.gov

While there are no specific metabolomic studies focused on this compound, the methodologies developed for IAA and its derivatives would be directly applicable to the detection and quantification of this compound. If a biological system were exposed to or engineered to produce this compound, comparative metabolomics would be the key to understanding its metabolic fate. This would involve comparing the metabolomes of treated versus untreated organisms or wild-type versus engineered strains. By searching for mass-to-charge ratios corresponding to the propyl-substituted indole and its potential downstream metabolites, researchers could identify conjugation and degradation products.

Metabolite ClassExamplesAnalytical Technique(s)Biological Significance
Free AuxinsIndole-3-acetic acid (IAA)LC-MS, GC-MSActive phytohormone
IAA Amino Acid ConjugatesIAA-Aspartate, IAA-Glutamate, IAA-AlanineLC-MSStorage forms, precursors for catabolism
IAA Ester ConjugatesIAA-GlucoseLC-MSStorage forms
IAA Catabolites2-oxindole-3-acetic acid (OxIAA)LC-MS, GC-MSInactive degradation products
Table 3: Major Classes of Indole Acetic Acid Derivatives and their Analysis.

Advanced Research Applications and Methodological Development Utilizing Indole Acetic Acid Analogs

Development of Chemical Probes for Biological System Interrogation

The development of modified indole (B1671886) acetic acid analogs as chemical probes has provided powerful tools for visualizing and studying dynamic biological processes, particularly auxin transport and distribution. A key strategy involves conjugating fluorescent moieties to synthetic auxins, creating molecules that are recognized by cellular transport machinery but are inactive in triggering downstream auxin signaling pathways. researchgate.netpnas.org

These fluorescent analogs, such as those conjugated with 7-nitro-2,1,3-benzoxadiazole (NBD), allow for real-time imaging of auxin transport sites with high spatiotemporal resolution. pnas.org Researchers have successfully designed these probes to mimic the transport of natural auxin, enabling the visualization of intercellular and subcellular auxin gradients. researchgate.netpnas.org For example, fluorescent analogs of indole acetic acid (IAA) and 1-naphthaleneacetic acid (NAA) have been shown to associate with specific subcellular compartments like the endoplasmic reticulum and tonoplast. mdpi.com This application provides direct insight into the complex dynamics of auxin distribution, which is fundamental to plant development and environmental responses. pnas.org By using these probes, scientists can investigate how auxin gradients are established and maintained, providing a visual map of hormonal action within living tissues.

Application in Chemical Genetics Systems (e.g., Auxin-Inducible Degron (AID) System)

Chemical genetics utilizes small molecules to rapidly and conditionally control protein function. The Auxin-Inducible Degron (AID) system is a preeminent example of this approach, enabling the targeted and rapid degradation of specific proteins in a wide range of non-plant organisms, from yeast to human cells. tandfonline.comnih.govspringernature.comsemanticscholar.org The system is based on transplanting the plant's auxin-mediated protein degradation pathway into heterologous systems. springernature.comsemanticscholar.org

The core components of the AID system are:

A protein of interest fused to a short degradation tag (degron), derived from a plant Aux/IAA protein. nih.gov

The plant F-box protein Transport Inhibitor Response 1 (TIR1), which is a component of an SCF E3 ubiquitin ligase complex. tandfonline.comnih.gov

In the presence of an auxin ligand, TIR1 binds to the Aux/IAA degron, leading to the polyubiquitination of the tagged protein and its subsequent rapid degradation by the host cell's proteasome. nih.govbio-protocol.org This process is highly efficient, often depleting over 90% of the target protein within 30-60 minutes, and is reversible upon removal of the auxin. tandfonline.comnih.gov

While the natural auxin, indole-3-acetic acid (IAA), is effective, research has focused on optimizing synthetic ligands to improve the performance of the AID system. tandfonline.com The goals of this optimization include increasing potency, enhancing specificity, and eliminating issues such as "leaky" degradation that can occur in the absence of the ligand. glpbio.com

A significant advancement is the "bump-and-hole" strategy, which involves engineering the TIR1 protein to create a "hole" in its auxin-binding pocket and synthesizing a corresponding "bumped" auxin analog that fits exclusively into this modified pocket. rndsystems.com This approach led to the development of the second-generation AID2 system. The AID2 system often utilizes an engineered OsTIR1(F74G) mutant in conjunction with a synthetic ligand like 5-Phenyl-1H-indole-3-acetic acid (5-Ph-IAA). glpbio.comrndsystems.com This pairing offers several advantages over the conventional system:

Higher Potency: The synthetic ligand can be used at much lower concentrations (sub-micromolar) to achieve efficient degradation. glpbio.com

Reduced Basal Degradation: The engineered TIR1 has a lower affinity for the degron in the absence of the specific synthetic ligand, preventing unintended protein depletion. rndsystems.com

Increased Specificity: The synthetic ligand does not interact with endogenous pathways in mammalian cells, reducing off-target effects.

LigandSystemKey FeaturesTypical Concentration
Indole-3-acetic acid (IAA)Conventional AIDNatural auxin, effective but can have off-target effects.~500 µM
1-Naphthaleneacetic acid (NAA)Conventional AIDSynthetic auxin, sometimes more stable than IAA. nih.gov~500 µM
5-Phenyl-1H-indole-3-acetic acid (5-Ph-IAA)AID2Highly potent and specific "bumped" ligand for OsTIR1(F74G). glpbio.comrndsystems.com<1 µM glpbio.com

A comparison of ligands used in Auxin-Inducible Degron systems.

The mechanism of the AID system is rooted in auxin's natural role as a "molecular glue." wpmucdn.com In the absence of auxin, the TIR1 protein and the Aux/IAA degron have little to no affinity for each other. nih.gov The addition of an auxin ligand, such as 2-(5-propyl-1H-indol-3-yl)acetic acid or another analog, changes this dynamic.

The auxin molecule binds to a pocket on the TIR1 protein, creating a new composite surface that is complementary to a specific domain on the Aux/IAA degron tag. bio-protocol.org This auxin-dependent binding brings the target protein into close proximity with the SCF E3 ubiquitin ligase complex. The complex then catalyzes the transfer of ubiquitin molecules to lysine residues on the target protein. This polyubiquitination chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein. bio-protocol.org The rapid kinetics of this system make it an invaluable tool for studying the functions of essential proteins where traditional genetic knockouts would be lethal. nih.govspringernature.com

Analytical Methodologies for Detection and Quantification in Research Samples

Accurate detection and quantification of indole acetic acid analogs in complex biological samples are crucial for research applications. The low endogenous concentrations of these compounds necessitate highly sensitive and specific analytical methods. umn.eduresearchgate.net Sample preparation, including extraction and purification, is often a critical step to remove interfering substances from the plant or cellular matrix. researchgate.netnih.gov

Chromatographic methods are the gold standard for the quantitative analysis of auxins and their analogs due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely used method for separating and quantifying indolic compounds. nih.govmdpi.comijcmas.com A C18 column is typically employed with a mobile phase consisting of an aqueous acidic solution and an organic solvent like acetonitrile or methanol. nih.govmdpi.com The acidic component improves peak shape and resolution for acidic compounds like IAA analogs. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and specificity, allowing for the detection of auxins at picogram levels. umn.edunih.gov Because indole acetic acids are not inherently volatile, a derivatization step is required, commonly methylation with diazomethane, to increase their volatility for gas-phase analysis. umn.edunih.gov Isotope dilution analysis, using a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA), allows for highly accurate quantification by correcting for sample loss during preparation. umn.edunih.gov

TechniqueCommon ColumnMobile Phase/Carrier GasDetectionKey Feature
HPLC C18 (Reversed-Phase)Acetonitrile/Methanol and acidified water. nih.govUV (220-280 nm) or Fluorescence. ijcmas.comnih.govRobust and widely accessible for quantification.
GC-MS Capillary column (e.g., DB-5)HeliumMass SpectrometryExtremely high sensitivity and structural confirmation; requires derivatization. nih.govcreative-proteomics.com

Summary of common chromatographic techniques for the analysis of indole acetic acid analogs.

Spectrophotometric and fluorometric assays provide simpler, often higher-throughput alternatives to chromatography, though they may be less specific.

Spectrophotometric Assays: These methods are typically colorimetric. A classic example is the use of Ehrlich's or Salkowski's reagent, which contains p-dimethylaminobenzaldehyde in an acidic solution. nih.gov This reagent reacts with the indole ring of compounds like this compound to produce a colored product that can be quantified by measuring its absorbance, typically around 530-565 nm. nih.gov While rapid and simple, these assays can suffer from a lack of specificity, as the reagent may react with other indole-containing compounds present in the sample. nih.gov

Fluorometric Assays: These methods leverage the native fluorescence of the indole ring or use derivatization to attach a fluorescent tag. Direct fluorometric detection in HPLC offers greater sensitivity than UV detection. nih.gov For instance, 5-hydroxyindole-3-acetic acid can be detected fluorometrically after separation by HPLC. nih.gov The development of novel fluorescent probes and specific enzymatic reactions that produce a fluorescent product can further enhance the specificity and sensitivity of these assays for quantifying indole acetic acid analogs in research samples.

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Therapeutic Applications for Indole (B1671886) Acetic Acid Derivatives

The structural versatility of the indole ring allows for its derivatives to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological effects. nih.gov Future research into 2-(5-propyl-1H-indol-3-yl)acetic acid should be directed towards a systematic exploration of its therapeutic potential across various disease areas.

The indole core is a key feature in many anticancer agents. nih.gov Derivatives of indole have been shown to target various pathways involved in cancer progression, including tubulin polymerization and cell cycle regulation. nih.gov A primary research avenue would be to investigate the cytotoxic effects of this compound against a panel of cancer cell lines. Furthermore, its potential as a prodrug in combination with enzymes like horseradish peroxidase for targeted cancer therapy could be explored. google.comresearchgate.net

Indole derivatives, such as Indomethacin, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory properties of this compound can be assessed by examining its ability to modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. nih.gov

The increasing threat of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated efficacy against a range of bacteria and fungi. nih.govnih.gov The antimicrobial activity of this compound should be evaluated against clinically relevant strains.

The indole scaffold is present in many compounds with neuroprotective properties. Research could focus on the potential of this compound to mitigate neurodegenerative processes by targeting pathways involved in oxidative stress and protein aggregation. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of this compound, a deep understanding of its mechanism of action is crucial. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

Potential Omics Applications in Studying this compound:

Omics TechnologyPotential ApplicationResearch Goal
Genomics Identifying genetic markers for sensitivity or resistance to the compound.Personalized medicine approaches.
Transcriptomics Analyzing changes in gene expression profiles in response to treatment.Elucidating the signaling pathways modulated by the compound.
Proteomics Identifying protein targets and post-translational modifications.Understanding the direct molecular interactions of the compound.
Metabolomics Profiling changes in cellular metabolites following treatment.Assessing the metabolic impact and identifying biomarkers of response.

Recent studies have utilized multi-omics analyses to understand the role of indole-3-acetic acid homeostasis in various biological processes, such as in cotton male fertility. colab.ws A similar integrated approach for this compound could reveal novel mechanisms and therapeutic targets. For instance, investigating its impact on the gut microbiome and host metabolism through metagenomics and metabolomics could open up new therapeutic avenues, particularly in gut-related disorders. nih.govresearchgate.net

Development of Advanced Delivery Systems for Targeted Research Applications

The clinical translation of promising therapeutic agents is often hampered by poor physicochemical properties, such as low solubility and bioavailability. nih.gov Advanced drug delivery systems can overcome these limitations and enable targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing off-target effects. genesispub.org

For this compound, the development of nanoformulations could be a key research focus. Nanoparticles, liposomes, and micelles can improve the solubility and stability of indole derivatives, allowing for more effective administration. nih.govgenesispub.org For example, a study on colon-targeted delivery of indole acetic acid using Eudragit S-100 and chitosan (B1678972) nanoparticles demonstrated improved regulation of gut motility. nih.govnih.gov This approach could be adapted for this compound for applications in inflammatory bowel disease or colorectal cancer.

Stimuli-responsive drug delivery systems, which release the therapeutic agent in response to specific physiological or external triggers (e.g., pH, enzymes, temperature), represent another promising area of investigation. genesispub.org

Sustainable Synthesis and Biocatalytic Approaches for Indole Derivative Production

The environmental impact of chemical synthesis is a growing concern. Green chemistry principles aim to develop more sustainable and environmentally friendly synthetic methods. researchgate.net Future research on this compound should prioritize the development of green synthetic routes. This includes the use of water as a solvent, microwave-assisted synthesis, and the use of green catalysts. researchgate.netacs.org Multicomponent reactions, which combine multiple starting materials in a single step, offer an efficient and atom-economical approach to synthesizing indole derivatives. rsc.orgdergipark.org.tr

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and sustainable alternative to traditional chemical synthesis. acs.org Engineered microorganisms, such as Escherichia coli, can be metabolically engineered to produce indole-3-acetic acid and its derivatives from simple starting materials like L-tryptophan. acs.orgnih.govresearchgate.net Developing biocatalytic routes for the production of this compound could significantly reduce the environmental footprint of its synthesis and potentially lower production costs.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Science

The complexity of modern drug discovery and development necessitates a collaborative, interdisciplinary approach. The future exploration of this compound will greatly benefit from the convergence of chemistry, biology, and computational science.

Computational modeling and simulation can play a crucial role in predicting the biological activity and physicochemical properties of this compound. unicamp.br Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide the rational design of more potent and selective derivatives. nih.govnih.gov Computationally assisted pathway discovery can also aid in identifying and optimizing biosynthetic routes for its production. nih.govosti.gov

The integration of these disciplines will be essential for a comprehensive understanding of the therapeutic potential of this compound, from its molecular interactions to its effects on complex biological systems, and ultimately, its translation into clinical applications.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-(5-propyl-1H-indol-3-yl)acetic acid, and how should researchers interpret key spectral data?

Answer:

  • FT-IR Spectroscopy : Identify carboxylic acid O-H stretches (~3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹). The indole N-H stretch appears near 3400 cm⁻¹ .
  • ¹H NMR : Aromatic indole protons resonate at δ 6.8–7.2 ppm. The methylene group (CH₂COO⁻) appears as a singlet or multiplet near δ 3.6–3.8 ppm. Propyl substituents show peaks at δ 0.9–1.6 ppm (CH₃ and CH₂) .
  • Mass Spectrometry : Confirm molecular weight (C₁₃H₁₅NO₂, theoretical [M+H]⁺ = 218.1181) and fragmentation patterns.

Table 1 : Key Spectroscopic Signatures

TechniqueKey Peaks/FeaturesAssignment
FT-IR3000 cm⁻¹, 1700 cm⁻¹O-H, C=O stretches
¹H NMRδ 6.8–7.2 ppm (multiplet)Indole aromatic protons
ESI-MSm/z 218.1181[M+H]⁺

Q. How can researchers optimize the synthetic route for this compound to enhance yield and minimize by-products?

Answer :

  • Friedel-Crafts Alkylation : Use propyl chloride/bromide with indole-3-acetic acid in the presence of Lewis acids (e.g., AlCl₃). Optimize solvent (dry DCM) and temperature (0–25°C) to reduce side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
  • Yield Improvement : Pre-dry reagents, use inert atmosphere (N₂/Ar), and control reaction time (<24 hrs).

Q. What are the best practices for ensuring the stability of this compound during long-term storage?

Answer :

  • Storage Conditions : Store in amber vials at –20°C under inert gas (argon). Avoid exposure to light, moisture, and oxygen .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., dimerization or oxidation). Use ¹H NMR to confirm structural integrity.
  • Lyophilization : For long-term stability, lyophilize the compound and store as a powder.

Advanced Research Questions

Q. What computational approaches are recommended for predicting the electronic and vibrational properties of this compound?

Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate vibrational frequencies (FT-IR/Raman) and HOMO-LUMO gaps. Compare with experimental spectra to validate accuracy .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation behavior.
  • Table 2 : Computational vs. Experimental Data (Hypothetical Example)
PropertyDFT PredictionExperimental Value
C=O Stretch (cm⁻¹)17151702
HOMO-LUMO Gap (eV)4.2

Q. How does the substitution at the 5-position of the indole ring influence the compound’s logP and solubility?

Answer :

  • Substituent Effects : Propyl groups increase hydrophobicity compared to polar substituents (e.g., –OH). For 5-phenyl analogs, logP = 3.462 . Use ChemAxon or ACD/Labs to estimate logP for the propyl variant.
  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Correlate with Hansen solubility parameters.
  • Table 3 : Substituent Impact on logP (Hypothetical)
SubstituentlogP (Predicted)Solubility (mg/mL)
–OH1.812.5
–Ph3.50.8
–C₃H₇2.91.2

Q. In designing in vitro assays to evaluate biological activity, what considerations ensure reproducibility?

Answer :

  • Cell Line Selection : Use HCT116 or HEK293 cells for cytotoxicity studies. Optimize incubation time (24–48 hrs) and dosing (1–100 µM) .
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., 5-FU for cytotoxicity).
  • Data Normalization : Use MTT assay with triplicate wells and normalize to untreated cells.

Q. How can isotope-labeled analogs be synthesized for metabolic pathway tracing?

Answer :

  • Deuterium Labeling : React this compound with D₂O under acidic conditions to exchange labile protons. Confirm via LC-MS (e.g., m/z shift +2 for [M+D]⁺) .
  • ¹⁴C Labeling : Incorporate ¹⁴C-propyl groups via radiochemical synthesis. Validate using scintillation counting.

Methodological Notes

  • Safety Protocols : Follow GHS guidelines (where applicable) for handling indole derivatives. Use fume hoods and PPE during synthesis .
  • Data Contradictions : Resolve batch-to-batch variability via orthogonal characterization (e.g., NMR + HPLC) and statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.